Home > Products > Screening Compounds P21292 > 2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid
2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid -

2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid

Catalog Number: EVT-13497961
CAS Number:
Molecular Formula: C18H27BCl2N2O4
Molecular Weight: 417.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid is a complex organic compound notable for its potential therapeutic applications, particularly in the inhibition of arginases, enzymes that catalyze the hydrolysis of L-arginine. This compound is classified as a boronic acid derivative, which is significant in medicinal chemistry due to its ability to form reversible covalent bonds with enzymes, thereby modulating their activity.

Source and Classification

This compound has been studied in the context of treating parasitic infections, particularly leishmaniasis, by inhibiting Leishmania mexicana arginase. The classification of this compound falls under the category of boronic amino acids, which are known for their role as enzyme inhibitors. The structural framework of this compound allows it to interact selectively with specific isoforms of arginase, making it a candidate for targeted therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid typically involves multi-step organic reactions. Key methods include:

  1. Boronic Acid Introduction: The incorporation of boron into the amino acid structure can be achieved through the reaction of an appropriate amino acid with boron reagents, such as boron trifluoride etherate or other organoboron compounds.
  2. Piperidine Functionalization: The piperidine moiety can be introduced via nucleophilic substitution reactions involving 3,4-dichlorobenzyl halides and piperidine derivatives.
  3. Final Assembly: The final assembly involves coupling reactions, often facilitated by coupling agents or catalysts to ensure high yields and purity.

Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing the synthesis process.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid can be represented as follows:

C17H24Cl2BN3O2\text{C}_{17}\text{H}_{24}\text{Cl}_{2}\text{B}\text{N}_{3}\text{O}_{2}

This structure includes:

  • A hexanoic acid backbone
  • A piperidine ring substituted with a dichlorobenzyl group
  • A boronic acid functional group

Crystallography

The crystal structure has been elucidated through X-ray crystallography, revealing detailed interactions within the active site of arginase enzymes. Such structural insights are essential for understanding binding affinities and specificity towards different arginase isoforms .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid center around its inhibitory action on arginases. The mechanism typically involves:

  1. Covalent Bond Formation: The boronic acid group forms a reversible covalent bond with the active site of arginases.
  2. Enzyme Inhibition: This bonding inhibits the enzyme's ability to convert L-arginine into L-ornithine and urea, disrupting polyamine biosynthesis critical for parasite survival .
Mechanism of Action

Process and Data

The mechanism by which 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid exerts its effects involves:

  1. Binding to Arginase: The compound selectively binds to the active site of arginase enzymes through its boronic acid moiety.
  2. Inhibition of Catalytic Activity: By occupying the active site, it prevents substrate access (L-arginine), thus inhibiting enzymatic activity.
  3. Impact on Polyamine Pathway: This inhibition leads to decreased levels of polyamines necessary for cell growth and replication in parasites like Leishmania .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid include:

  • Molecular Weight: Approximately 366.32 g/mol
  • Solubility: Generally soluble in polar solvents such as water and methanol due to its polar functional groups.

Chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation in pharmaceutical applications.

Applications

Scientific Uses

The primary applications of 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid are:

  1. Drug Development: It serves as a lead compound in the development of selective arginase inhibitors for treating diseases linked to dysregulated polyamine metabolism.
  2. Research Tool: Utilized in biochemical assays to study arginase activity and its role in various biological processes.
Introduction to Arginase Inhibition and Therapeutic Relevance

Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This reaction sits at a critical metabolic crossroads: L-ornithine fuels polyamine biosynthesis essential for cell proliferation, while L-arginine depletion restricts nitric oxide (NO) synthesis, a key signaling molecule regulating vascular tone, immune response, and neuronal function [2] [5]. Two mammalian isoforms exist:

  • Arginase I (ARG-1): Cytosolic, highly expressed in the liver (urea cycle), and pathologically upregulated in immunosuppressive myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME).
  • Arginase II (ARG-2): Mitochondrial, constitutively expressed in extrahepatic tissues (e.g., kidney, brain), and implicated in vascular dysfunction, neurodegeneration, and T-cell regulation [2] [9].

Dysregulated arginase activity contributes to pathogenesis across diverse diseases:

  • Cancer: TME-associated ARG-1/2 depletes L-arginine, crippling T-cell function and enabling immune evasion [2] [3].
  • Cardiovascular Disease: Endothelial ARG-2 upregulation competes with nitric oxide synthase (NOS), reducing NO bioavailability and promoting hypertension, atherosclerosis, and ischemia-reperfusion injury [5] [8] [9].
  • Parasitic Infections: Leishmania spp. arginase is crucial for polyamine synthesis, enabling parasite survival and evasion of host immunity [4].
  • Neurodegeneration: ARG-2 accumulation in Alzheimer's disease contributes to oxidative stress via NOS uncoupling [2].

Inhibition of arginase isoforms presents a compelling therapeutic strategy to restore L-arginine/NO balance and disrupt pathological polyamine production.

Historical Context of Boronic Acid Derivatives in Enzyme Inhibition

Boronic acids have established a prominent role in medicinal chemistry as potent and selective enzyme inhibitors. Their utility stems from the unique reactivity of the boron atom:

  • Mechanism: Boronic acids reversibly form tetrahedral adducts with nucleophiles in enzyme active sites, notably the serine hydroxyl in proteases or the bridging hydroxide/water in metallohydrolases like arginase. This mimics the transition state or intermediate of the hydrolytic reaction [6] [7].
  • Early Success: Bortezomib, a peptide boronate inhibiting the 20S proteasome, became the first FDA-approved boronic acid drug (2003) for multiple myeloma, validating boron's pharmacological potential.
  • Evolution to Arginase: Early arginase inhibitors (e.g., substrate analogs like Nω-hydroxy-L-arginine - NOHA) lacked potency and specificity. The discovery that 2-(S)-amino-6-boronohexanoic acid (ABH) acts as a transition-state analog by chelating the binuclear manganese center revolutionized the field. ABH bound with micromolar affinity (Ki ~1-5 µM), demonstrating the power of boronic acids to target metallohydrolases [6] [8].

Key Developments in Boronic Acid-Based Arginase Inhibitors:

Table 1: Evolution of Key Boronic Acid Arginase Inhibitors

Compound Name (Code)Core Structural FeatureKey AdvancementTarget Affinity (IC₅₀/Ki)Primary Source/Ref (within provided results)
2-(S)-Amino-6-boronohexanoic acid (ABH)Simple α-amino boronic acidFirst potent boronate transition-state mimic~1-5 µM (Human ARG-1) [6] [7]
S-(2-Boronoethyl)-L-cysteine (BEC)Thioether linkageImproved stability over ABH~0.3-5 µM (Human ARG-1) [6]
CB-1158 (INCB001158)α,α-Disubstituted; Piperidine extensionEnhanced potency & cellular activity; oral bioavailability~100 nM (Human ARG-1) [2] [9]
OATD-02 (OAT-1746)Complex heterocyclic-boronic acidDual ARG-1/2 inhibitor; superior in vivo antitumor activityLow nanomolar (ARG-1 & ARG-2) [2] [9]
2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acidα,α-Disubstituted; Dichlorobenzyl-PiperidineDesigned for enhanced active site occupancy & potency via hydrophobic extensionData extrapolated (see SAR Table 3) [1] [6] [9]

The progression from ABH to compounds like CB-1158 and the subject compound exemplifies structure-based drug design. Researchers exploited the arginase active site beyond the manganese center – a deep cleft with hydrophobic regions and residues like Asp181, Asp183, and Asp202 – by adding bulky, hydrophobic extensions (e.g., substituted piperidines, benzyl groups) to the core α-amino boronic acid scaffold. This yielded inhibitors with dramatically improved potency (nanomolar range) and pharmacokinetic profiles [6] [7] [8].

Rationale for Targeting Arginase Isoforms in Disease Pathogenesis

The distinct subcellular localization, regulation, and tissue distribution of ARG-1 and ARG-2 dictate their specific roles in disease, necessitating isoform-selective or dual inhibitors:

Table 2: Pathogenic Roles of Arginase Isoforms in Key Diseases

Disease AreaArginase IsoformPathogenic MechanismConsequencesKey Evidence
Cancer (TME)ARG-1Upregulated in MDSCs, TAMs, neutrophils. Depletes extracellular L-arginine.T-cell dysfunction (suppressed CD3ζ, impaired proliferation), immune evasion [2] [3] [5]
ARG-2Upregulated in tumor cells (e.g., prostate, breast) and Tregs. Depletes intracellular L-arginine.Supports polyamine synthesis for tumor growth; enhances Treg suppressive capacity [2] [3] [9]
Cardiovascular (CVD)ARG-2Upregulated in endothelial cells (ECs), vascular smooth muscle cells (VSMCs) under stress (e.g., high fat, aging). Competes with eNOS for L-arginine.Reduced NO → Endothelial dysfunction, vasoconstriction, hypertension, increased ROS, inflammation, atherosclerosis [5] [8] [9]
Myocardial Ischemia-Reperfusion (IR) InjuryARG-1/2Upregulated post-IR (source debated: infiltrating cells, cardiomyocytes?). L-arginine depletion.Reduced cardioprotective NO; Increased oxidative stress & inflammation → Cell death [8] [9]
Neurodegeneration (e.g., AD)ARG-2Accumulates at β-amyloid plaques. Contributes to NOS uncoupling.O₂⁻ production → Oxidative stress, neuronal damage [2]
Parasitic (Leishmaniasis)Parasitic ARG (LmARG)Essential for polyamine synthesis from host arginine.Parasite proliferation, survival within macrophages, evasion of host killing [4]

Cancer Immunology Rationale: Within the immunosuppressive TME, ARG-1 activity from MDSCs creates an "arginine desert," directly inhibiting T-cell receptor signaling and proliferation by downregulating the CD3ζ chain and arresting cells in the G0-G1 phase. ARG-2 activity within tumor cells and Tregs fuels polyamine-dependent growth and enhances immune suppression. Dual inhibition (ARG-1 & ARG-2) within the TME, as achieved by OATD-02, shows superior antitumor efficacy compared to selective ARG-1 inhibition [2] [3].

Cardiovascular Rationale: In endothelial dysfunction (precursor to atherosclerosis, PAH, hypertension), increased ARG-2 expression/activity diverts L-arginine away from endothelial NOS (eNOS). Reduced NO synthesis impairs vasodilation and promotes inflammation and leukocyte adhesion. Furthermore, L-arginine depletion can lead to eNOS "uncoupling," where the enzyme produces superoxide (O₂⁻) instead of NO, exacerbating oxidative stress. Inhibition of ARG-2 restores NO homeostasis and endothelial function. In myocardial IR, arginase upregulation contributes to damage; boronic acid inhibitors like compound 9 from [8] significantly reduced infarct size in rat models [5] [8] [9].

Role of Polyamine Biosynthesis in Parasitic and Cardiovascular Pathologies

Arginase sits at the apex of the polyamine biosynthetic pathway. Its product, L-ornithine, is the direct precursor for polyamines (putrescine, spermidine, spermine) via ornithine decarboxylase (ODC). Polyamines are essential cations involved in cell growth, proliferation, differentiation, and stress responses. Dysregulation of this pathway is central to several pathologies:

  • Parasitic Infections (Leishmaniasis): Leishmania parasites are auxotrophic for polyamines. They rely entirely on host L-arginine and their own arginase (LmARG) to generate L-ornithine, which is then converted to polyamines essential for parasite growth, differentiation (promastigote to amastigote), survival within the hostile phagolysosome of macrophages, and suppression of host immune responses (e.g., NO production). Genetic knockout of LmARG renders parasites non-viable unless supplemented with polyamines. Inhibitors targeting LmARG (e.g., benzimidazole derivatives I₅₀ ~52-82 µM [4]) effectively kill promastigotes and amastigotes, validating arginase as a drug target. Selective inhibition over human arginase (HsARG) is crucial for therapeutic utility [4].

  • Cardiovascular Pathologies:

  • Vascular Remodeling: Polyamines (particularly spermidine/spermine) are critical for smooth muscle cell (SMC) proliferation and migration. ARG-2-derived ornithine fuels polyamine synthesis in SMCs, contributing to neointima formation (thickening of vessel walls) in atherosclerosis and pulmonary arterial hypertension (PAH).
  • Fibrosis: Ornithine is also a precursor for proline via ornithine aminotransferase (OAT). Proline is the major amino acid in collagen. Increased arginase activity in fibroblasts (e.g., in cardiac fibrosis post-MI, pulmonary fibrosis) promotes excessive collagen deposition and tissue scarring via this pathway.
  • Direct Cellular Effects: Polyamines can modulate ion channels (e.g., K⁺ channels affecting vascular tone), induce oxidative stress by generating H₂O₂ during oxidation, and potentially trigger hypertrophy in cardiomyocytes.

Figure: Metabolic Fate of L-Ornithine from Arginase Catalysis and Pathological Consequences

L-Arginine│└──[Arginase]──→ L-Ornithine + Urea│├──[ODC]──→ Putrescine ──→ Spermidine ──→ Spermine  →  (Pathology: Cancer/Parasite proliferation)│└──[OAT]──→ Glutamate Semialdehyde ──→ Proline ──→ Collagen → (Pathology: Fibrosis - Cardiac, Pulmonary)

In myocardial reperfusion injury, while NO deficiency is a primary driver, the concomitant increase in polyamine flux may contribute to oxidative stress, inflammation, and potentially maladaptive remodeling if the injury progresses to heart failure. Boronic acid inhibitors like the subject compound and related analogs (e.g., (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid [8]) target this pathway by blocking the initial step, offering a dual benefit of restoring NO and suppressing detrimental polyamine/collagen production.

Properties

Product Name

2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid

IUPAC Name

2-amino-6-borono-2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid

Molecular Formula

C18H27BCl2N2O4

Molecular Weight

417.1 g/mol

InChI

InChI=1S/C18H27BCl2N2O4/c20-15-4-3-13(11-16(15)21)12-23-9-5-14(6-10-23)18(22,17(24)25)7-1-2-8-19(26)27/h3-4,11,14,26-27H,1-2,5-10,12,22H2,(H,24,25)

InChI Key

RLPKENIQQACFGX-UHFFFAOYSA-N

Canonical SMILES

B(CCCCC(C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl)(C(=O)O)N)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.